tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate typically involves the reaction of di-tert-butyl dicarbonate with monoethanolamine. The reaction is carried out under controlled conditions, often involving the use of dichloromethane as a solvent and sodium bicarbonate as a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
tert-Butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its molecular structure allows it to bind to active sites of enzymes, altering their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate include:
- tert-Butyl N-(2-hydroxyethyl)carbamate
- N-(tert-Butoxycarbonyl)ethanolamine
- Boc-2-aminoethanol
Uniqueness
What sets this compound apart from these similar compounds is its unique oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N3O4 |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H19N3O4/c1-7(15)9-13-8(14-18-9)5-6-12-10(16)17-11(2,3)4/h7,15H,5-6H2,1-4H3,(H,12,16) |
InChI Key |
WWGGAGXDQFBUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)CCNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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